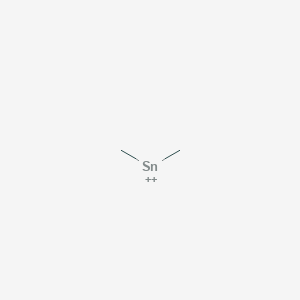
Dimethyltin(2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyltin(2), also known as Dimethyltin(2), is a useful research compound. Its molecular formula is C2H6Sn+2 and its molecular weight is 148.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyltin(2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyltin(2) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
Catalyst in Polymer Production
Dimethyltin compounds are widely used as catalysts in the production of polyvinyl chloride (PVC) and other polymers. They function as heat stabilizers, which prevent the degradation of polymers during processing. In particular, dimethyltin dichloride is noted for its effectiveness in stabilizing rigid PVC, allowing for enhanced durability and longevity of plastic products .
Material Science
Grafting on Silicates
Recent studies have demonstrated the ability of dimethyltin species to be immobilized on crystalline silicates. This process involves grafting dimethyltin onto layered octosilicates, enhancing their properties for various applications. The immobilization results in a modified silicate with unique structural characteristics, which can be utilized in catalysis and as a support material for other chemical reactions .
| Modification Method | Degree of Modification | Application |
|---|---|---|
| Grafting on Octosilicate | Up to 50% | Catalytic support |
| Surface Functionalization | Enhanced reactivity | Chemical synthesis |
Toxicological Studies
Developmental Toxicity Research
Dimethyltin compounds have been investigated for their potential toxicological effects, particularly regarding developmental toxicity. Studies involving animal models have shown that exposure to dimethyltin can lead to adverse developmental outcomes. For instance, research indicated that maternal exposure to dimethyltin chloride resulted in observable toxicity in both mothers and fetuses during gestation periods .
Case Studies on Human Exposure
Historical cases of acute poisoning from dimethyltin compounds highlight the need for careful handling and regulation. A notable incident involved workers exposed to a mixture of dimethyltin dichloride and trimethyltin chloride during cleaning operations in a chemical plant. The exposure resulted in severe neurological symptoms and long-term disabilities for some survivors .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemical Synthesis | Catalyst in PVC production | Enhances stability and durability of plastics |
| Material Science | Grafting on silicates | Improves catalytic properties |
| Toxicological Research | Developmental toxicity studies | Significant adverse effects observed in animal studies |
| Occupational Safety | Case studies on human exposure | Highlighted risks associated with inhalation exposure |
特性
CAS番号 |
16408-14-3 |
|---|---|
分子式 |
C2H6Sn+2 |
分子量 |
148.78 g/mol |
IUPAC名 |
dimethyltin(2+) |
InChI |
InChI=1S/2CH3.Sn/h2*1H3;/q;;+2 |
InChIキー |
VSCACQAYZDJOOU-UHFFFAOYSA-N |
SMILES |
C[Sn+2]C |
正規SMILES |
C[Sn+2]C |
Key on ui other cas no. |
16408-14-3 |
同義語 |
DIMETHYLTIN (++) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















